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Compound of Interest

Compound Name: 3,5-Dimethylphenol

Cat. No.: B042653

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3,5-Dimethylphenol (CAS No: 108-68-9), a key aromatic organic compound. This document
presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, complete with detailed experimental protocols and visual representations of its structural

information.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,5-Dimethylphenol.

Table 1: *H and **C NMR Spectroscopic Data
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1H NMR (Proton 13C NMR (Carbon

NMR) NMR)

Chemical Shift (d) o ] Chemical Shift (d)
Multiplicity Assignment

ppm ppm

6.64 s Ar-H (2H, H-2, H-6) 155.5

6.55 s Ar-H (1H, H-4) 139.2

4.85 s OH (1H) 121.5

2.24 s Ar-CHs (6H) 116.1

214

NMR data is typically acquired in a deuterated solvent such as CDCls or DMSO-ds. Chemical
shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode

Wavenumber (cm™1) Intensity _

Assignment
3350 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (methyl)
1600, 1470 Strong C=C stretch (aromatic ring)
1300 - 1200 Strong C-O stretch (phenol)
850 - 750 Strong C-H bend (aromatic, out-of-

plane)

Table 3: Mass Spectrometry (MS) Data
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

122 100 [M]* (Molecular lon)
107 80 [M - CHs]*

91 20 [C7H7]* (Tropylium ion)
79 30 [M - CHs - COJ*

77 25 [CeHs]*

Mass spectrometry data is typically acquired using Electron lonization (El) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra of 3,5-Dimethylphenol.

Materials:

3,5-Dimethylphenol (solid)

Deuterated solvent (e.g., CDClz, DMSO-de)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

e Sample Preparation: Weigh approximately 10-20 mg of 3,5-Dimethylphenol for *H NMR
(50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated
solvent in a clean, dry vial.[1][2]
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e Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]
e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer's probe.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).[1]
o Data Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.

o Acquire the Free Induction Decay (FID) data. For 13C NMR, a larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

» Data Processing:

[¢]

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

[e]

Phase the spectrum and perform baseline correction.

[e]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

[e]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Obijective: To obtain the IR spectrum of solid 3,5-Dimethylphenol.
Method: KBr Pellet Technique[3][4]

Materials:
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3,5-Dimethylphenol (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

IR spectrometer
Procedure:

e Grinding: Place approximately 1-2 mg of 3,5-Dimethylphenol and 100-200 mg of dry IR-
grade KBr into an agate mortar.[3]

e Mixing: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer the powdered mixture to a pellet press die.

o Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent
KBr pellet.

e Spectrum Acquisition:

[e]

Place the KBr pellet in the sample holder of the IR spectrometer.

o

Record the spectrum, typically in the range of 4000-400 cm~1.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of 3,5-Dimethylphenol.

Method: Electron lonization (EI) Mass Spectrometry
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Materials:

e 3,5-Dimethylphenol

o Mass spectrometer with an El source

» Direct insertion probe or Gas Chromatography (GC) inlet
Procedure:

o Sample Introduction: Introduce a small amount of the 3,5-Dimethylphenol sample into the
ion source. This can be done using a direct insertion probe for solid samples or via a GC for
volatile samples.[5][6]

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6]

e Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole,
time-of-flight). The mass analyzer separates the ions based on their mass-to-charge (m/z)
ratio.[6]

o Detection: The separated ions are detected, and their abundance is recorded.

e Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of
the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the key structural features and analytical workflows related to
the spectroscopic analysis of 3,5-Dimethylphenol.
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Caption: Workflow for the spectroscopic analysis of 3,5-Dimethylphenol.
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Caption: *H NMR chemical shift assignments for 3,5-Dimethylphenol.
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Caption: 13C NMR chemical shift assignments for 3,5-Dimethylphenol.

[CsH100]*
m/z = 122

[C/H/O]*
m/z = 107

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b042653?utm_src=pdf-body-img
https://www.benchchem.com/product/b042653?utm_src=pdf-body
https://www.benchchem.com/product/b042653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed mass spectral fragmentation pathway of 3,5-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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